![molecular formula C13H19BO3 B1416895 [4-(Cyclohexylmethoxy)phenyl]boronsäure CAS No. 938443-35-7](/img/structure/B1416895.png)
[4-(Cyclohexylmethoxy)phenyl]boronsäure
Übersicht
Beschreibung
[4-(Cyclohexylmethoxy)phenyl]boronic acid: is an organic compound with the molecular formula C13H19BO3 and a molecular weight of 234.1 g/mol It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a cyclohexylmethoxy group
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [4-(Cyclohexylmethoxy)phenyl]boronic acid is used as a building block for the construction of complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine: Its boronic acid moiety can interact with biological molecules, making it a candidate for enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, [4-(Cyclohexylmethoxy)phenyl]boronic acid is used in the production of advanced materials and polymers. Its reactivity allows for the modification of polymer backbones, enhancing material properties .
Wirkmechanismus
Target of Action
The primary target of [4-(Cyclohexylmethoxy)phenyl]boronic acid is the palladium (0) catalyst in the Suzuki-Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
[4-(Cyclohexylmethoxy)phenyl]boronic acid interacts with its target through a process called transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which [4-(Cyclohexylmethoxy)phenyl]boronic acid participates, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects include the formation of new organic compounds through the creation of carbon-carbon bonds .
Pharmacokinetics
The compound’s stability, readiness for preparation, and environmentally benign nature suggest it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of [4-(Cyclohexylmethoxy)phenyl]boronic acid is the formation of new carbon-carbon bonds . This leads to the synthesis of new organic compounds, expanding the diversity and complexity of potential chemical structures .
Action Environment
The action of [4-(Cyclohexylmethoxy)phenyl]boronic acid is influenced by the reaction conditions of the Suzuki-Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions , suggesting that [4-(Cyclohexylmethoxy)phenyl]boronic acid can perform effectively in a variety of chemical environments .
Biochemische Analyse
Biochemical Properties
[4-(Cyclohexylmethoxy)phenyl]boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases and kinases. These enzymes are crucial in regulating various cellular processes, including signal transduction and metabolism. The boronic acid group in [4-(Cyclohexylmethoxy)phenyl]boronic acid forms reversible covalent bonds with the active site serine residues of serine proteases, thereby inhibiting their activity. This interaction is essential for studying enzyme mechanisms and developing therapeutic agents .
Cellular Effects
The effects of [4-(Cyclohexylmethoxy)phenyl]boronic acid on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting serine proteases, [4-(Cyclohexylmethoxy)phenyl]boronic acid can alter the proteolytic processing of signaling molecules, thereby affecting downstream signaling pathways. This modulation can lead to changes in gene expression profiles and metabolic activities, impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, [4-(Cyclohexylmethoxy)phenyl]boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety interacts with the hydroxyl groups of serine residues in the active sites of enzymes, forming a tetrahedral boronate ester complex. This interaction inhibits enzyme activity by blocking substrate access to the active site. Additionally, [4-(Cyclohexylmethoxy)phenyl]boronic acid can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(Cyclohexylmethoxy)phenyl]boronic acid can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that [4-(Cyclohexylmethoxy)phenyl]boronic acid remains stable under physiological conditions but may degrade over extended periods, leading to a gradual loss of activity. Long-term exposure to [4-(Cyclohexylmethoxy)phenyl]boronic acid can result in sustained inhibition of target enzymes, affecting cellular processes such as metabolism and signal transduction .
Dosage Effects in Animal Models
The effects of [4-(Cyclohexylmethoxy)phenyl]boronic acid in animal models are dose-dependent. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, [4-(Cyclohexylmethoxy)phenyl]boronic acid may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects are observed where the compound’s efficacy plateaus, and further increases in dosage do not enhance its inhibitory activity but may increase toxicity .
Metabolic Pathways
[4-(Cyclohexylmethoxy)phenyl]boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, inhibition of serine proteases by [4-(Cyclohexylmethoxy)phenyl]boronic acid can alter the processing of metabolic intermediates, impacting overall metabolic homeostasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Cyclohexylmethoxy)phenyl]boronic acid typically involves the reaction of a phenylboronic acid derivative with a cyclohexylmethanol under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of [4-(Cyclohexylmethoxy)phenyl]boronic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure high-quality product output .
Analyse Chemischer Reaktionen
Types of Reactions: [4-(Cyclohexylmethoxy)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenols or quinones under oxidative conditions.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Cyclohexylmethoxy-substituted phenyl alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- Cyclohexylboronic acid
Comparison: Compared to phenylboronic acid and 4-methoxyphenylboronic acid, [4-(Cyclohexylmethoxy)phenyl]boronic acid offers unique steric and electronic properties due to the presence of the cyclohexylmethoxy group. This modification can enhance its reactivity and selectivity in certain chemical reactions. Additionally, the cyclohexyl group provides increased hydrophobicity, which can be advantageous in biological applications .
Eigenschaften
IUPAC Name |
[4-(cyclohexylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h6-9,11,15-16H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOJKGOXRZMOBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentyl)acetamide hydrochloride](/img/structure/B1416812.png)
![1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1416814.png)
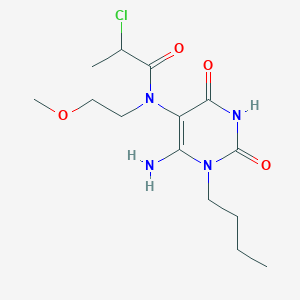
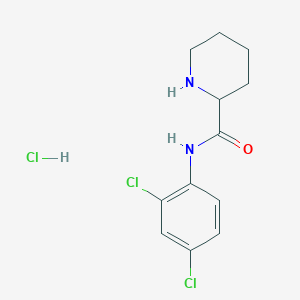
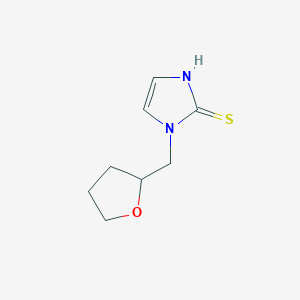

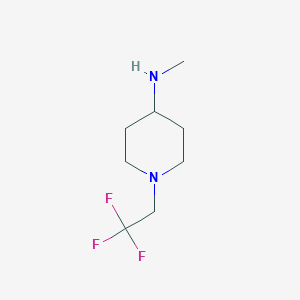


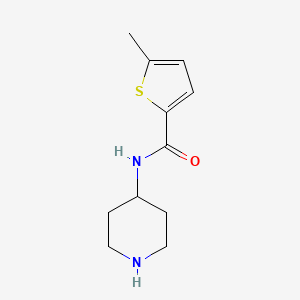
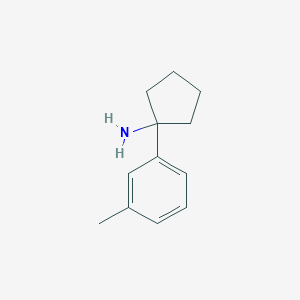
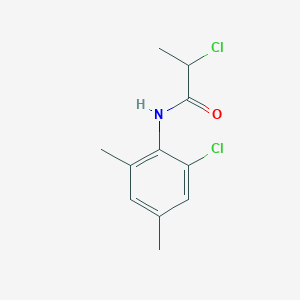
![2-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1416834.png)
![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)
